2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with butanal under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group, often requiring catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol is unique due to the combination of its trifluoromethyl group and pyrimidine ring, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12F3N3O |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C9H12F3N3O/c1-2-6(5-16)14-8-13-4-3-7(15-8)9(10,11)12/h3-4,6,16H,2,5H2,1H3,(H,13,14,15) |
InChI Key |
LYKGZUALGSYTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.